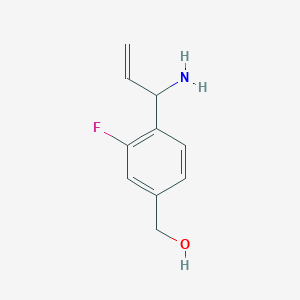
(4-(1-Aminoallyl)-3-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1-Aminoallyl)-3-fluorophenyl)methanol is an organic compound that features a fluorinated phenyl ring with an aminoallyl group and a methanol group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Aminoallyl)-3-fluorophenyl)methanol typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a fluorinated benzene derivative.
Substitution Reaction: Introduce the aminoallyl group via a nucleophilic substitution reaction.
Reduction: Reduce the intermediate product to obtain the methanol group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the aminoallyl group.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of (4-(1-Aminoallyl)-3-fluorobenzaldehyde) or (4-(1-Aminoallyl)-3-fluorobenzoic acid).
Reduction: Formation of (4-(1-Aminoethyl)-3-fluorophenyl)methanol.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine
Drug Development: Possible applications in the development of pharmaceuticals due to its unique structure.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for (4-(1-Aminoallyl)-3-fluorophenyl)methanol would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(1-Aminoallyl)-3-chlorophenyl)methanol
- (4-(1-Aminoallyl)-3-bromophenyl)methanol
- (4-(1-Aminoallyl)-3-iodophenyl)methanol
Uniqueness
The presence of the fluorine atom in (4-(1-Aminoallyl)-3-fluorophenyl)methanol can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially leading to different pharmacokinetic properties.
Propiedades
Fórmula molecular |
C10H12FNO |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
[4-(1-aminoprop-2-enyl)-3-fluorophenyl]methanol |
InChI |
InChI=1S/C10H12FNO/c1-2-10(12)8-4-3-7(6-13)5-9(8)11/h2-5,10,13H,1,6,12H2 |
Clave InChI |
IXFOVNXJABTFOD-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1=C(C=C(C=C1)CO)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


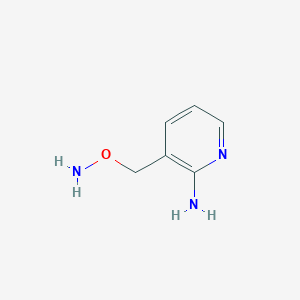
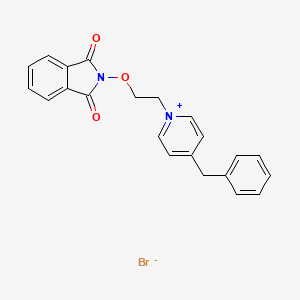
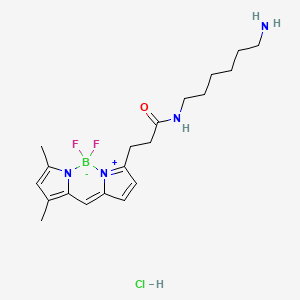
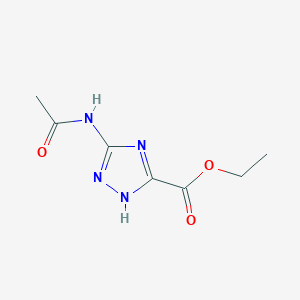
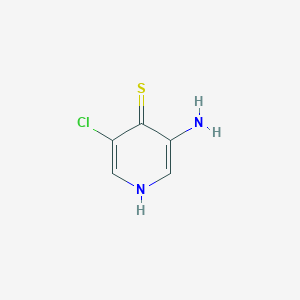
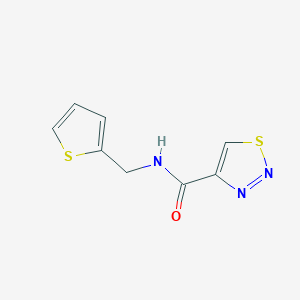

![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
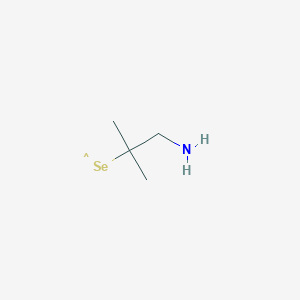

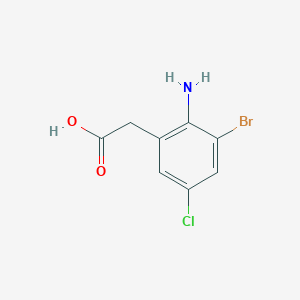
![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)
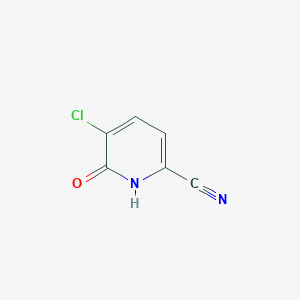
![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)
